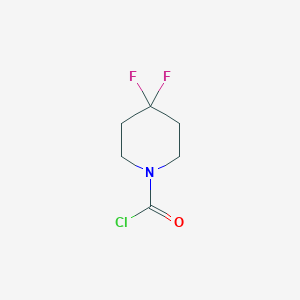

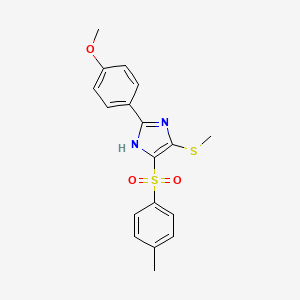

![molecular formula C17H25NO4S B2859134 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 899962-95-9](/img/structure/B2859134.png)

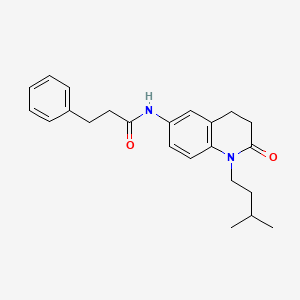

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide” seems to be a complex organic molecule. It likely contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The specific compound you’re asking about seems to be a derivative or related compound of 1,4-dioxaspiro[4.4]nonane .

Applications De Recherche Scientifique

Prins Cascade Cyclization

A novel Prins cascade process for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives through the coupling of aldehydes with a similar compound demonstrates the potential for creating spiromorpholinotetrahydropyran derivatives. This method highlights the compound's utility in synthesizing complex molecular structures, showcasing its significance in chemical synthesis and the broader field of organic chemistry (Reddy et al., 2014).

Anticonvulsant Activity

Derivatives of the compound have been evaluated for their anticonvulsant activities, with certain molecules showing promising results in mouse models. This underscores the compound's relevance in the development of new therapeutic agents for epilepsy and related neurological conditions (Jinping Li et al., 2015).

Antibacterial Potential

Some derivatives have demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, indicating the compound's importance in addressing bacterial resistance and the development of new antibiotics (Abbasi et al., 2016).

Anti-Inflammatory and Anticancer Effects

Research into salicylic acid and N-acetyl-2-carboxybenzenesulfonamide regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore, related to the compound , has revealed dual selective cyclooxygenase-2 (COX-2)/5-lipoxygenase (5-LOX) inhibitory activities, suggesting potential anti-inflammatory and anticancer applications (Chowdhury et al., 2009).

Antimycobacterial Agents

The design and synthesis of derivatives with tunable cysteine-activated SO2 release profiles have shown potent efficacy in inhibiting Mycobacterium tuberculosis, highlighting the compound's utility in tackling tuberculosis and related mycobacterial infections (Malwal et al., 2012).

Propriétés

IUPAC Name |

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4S/c1-12-8-13(2)16(14(3)9-12)23(19,20)18-10-15-11-21-17(22-15)6-4-5-7-17/h8-9,15,18H,4-7,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZYBRUMKHHLRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2COC3(O2)CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2859053.png)

![3-tert-butyl-1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2859057.png)

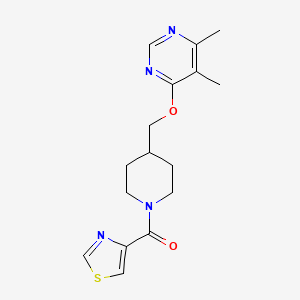

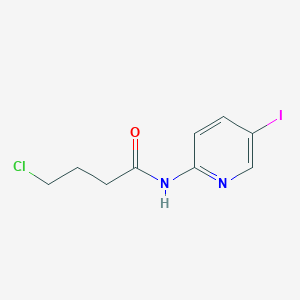

![7-(2-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2859071.png)